1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine
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Overview
Description
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 2,4-difluoroaniline with appropriate pyrazole derivatives under controlled conditions. One common method includes the use of a base such as potassium carbonate in a solvent like toluene, followed by heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like manganese dioxide in solvents such as dichloromethane.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The difluorophenyl group allows for electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., MnO2), reducing agents (e.g., NaBH4), and various solvents (e.g., CH2Cl2). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds include:
1-(3,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine: Differing in the position of the fluorine atoms, this compound exhibits distinct chemical and biological properties.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another fluorinated compound with applications in medicinal chemistry.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c1-6-4-10(13)15(14-6)9-3-2-7(11)5-8(9)12/h2-5H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADQWWHDMNLDJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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